molecular formula C10H16N10O6S B1461682 9H-Purin-6-amine hemisulfate dihydrate CAS No. 6509-19-9

9H-Purin-6-amine hemisulfate dihydrate

Cat. No.: B1461682
CAS No.: 6509-19-9
M. Wt: 404.37 g/mol
InChI Key: MKPCNMXYTMQZBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine hemisulfate dihydrate typically involves the reaction of adenine with sulfuric acid in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired dihydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine hemisulfate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various adenine derivatives, which have different biological and chemical properties .

Scientific Research Applications

9H-Purin-6-amine hemisulfate dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Guanine hemisulfate dihydrate
  • Cytosine hemisulfate dihydrate
  • Thymine hemisulfate dihydrate

Uniqueness

Compared to these similar compounds, 9H-Purin-6-amine hemisulfate dihydrate is unique due to its specific role in the formation of adenine-thymine base pairs in DNA and adenine-uracil base pairs in RNA. This specificity is crucial for the accurate transmission of genetic information .

Properties

IUPAC Name

7H-purin-6-amine;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N5.H2O4S.2H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPCNMXYTMQZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657519
Record name Sulfuric acid--7H-purin-6-amine--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6509-19-9
Record name Sulfuric acid--7H-purin-6-amine--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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